molecular formula C8H11ClN2O2 B1591460 (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride CAS No. 132873-57-5

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride

Cat. No. B1591460
M. Wt: 202.64 g/mol
InChI Key: CZQQGVFHLSBEDV-RGMNGODLSA-N
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Description

“(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride” likely refers to the hydrochloride salt form of an organic compound. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .


Chemical Reactions Analysis

The chemical reactions involving a compound like “(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride” would depend on its specific chemical structure. Generally, amines can participate in a variety of reactions, including acid-base reactions and reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Typical properties that might be of interest include solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis and Organic Chemistry

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride is a significant compound in the field of organic synthesis. A study highlights its use as an intermediate in the synthesis of various chemical compounds. One approach involves the reaction of 4-nitrobenzyl bromide with dimethylamine hydrochloride, yielding a high reaction yield, indicating the efficiency of this process in organic synthesis (Wang Ling-ya, 2015).

Chirality Sensing

In another application, the chirality sensing abilities of a fluorescent binaphthocrown ether-polythiophene conjugate for (R)- and (S)-α-methyl-4-nitrobenzylamine were examined. This study demonstrated the compound's ability to interact differentially with chiral molecules, which is crucial in the development of chiral recognition materials (G. Fukuhara & Y. Inoue, 2012).

Chemical Characterization

Research has also been conducted on the chemical characterization of 4-nitrobenzylamine and related compounds. For instance, one study involved the modification of graphite powder and multiwalled carbon nanotubes with 4-nitrobenzylamine, demonstrating the potential of these compounds in modifying nanomaterials for various applications (Gregory Wildgoose et al., 2005).

Photolabile Properties

Another intriguing aspect of derivatives of this compound is their photolabile properties. Research has shown that α-Methyl nitrobenzyl compounds have superior photochemical release properties, making them useful in applications requiring controlled release triggered by light (C. P. Salerno & H. Cleaves, 2004).

Electrosynthesis Applications

The compound's derivatives have also been studied in electrosynthesis. For instance, the electrochemical oxidation of primary amines, including 4-nitrobenzylamine, in ionic liquid media has been investigated. This study provides insights into the modification of electrode surfaces and has implications for the development of novel electrochemical sensors and devices (J. Ghilane, P. Martin, H. Randriamahazaka, & J. Lacroix, 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many hydrochloride salts can cause irritation if they come into contact with the skin or eyes, or if they are inhaled .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if “(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride” has potential therapeutic applications, future research might focus on optimizing its synthesis, improving its formulation, or conducting preclinical and clinical trials .

properties

IUPAC Name

(1S)-1-(4-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-2-4-8(5-3-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQQGVFHLSBEDV-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583570
Record name (1S)-1-(4-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride

CAS RN

132873-57-5
Record name (1S)-1-(4-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(4-nitrophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The mother liquors of the solution of the partially resolved (+)-erythrochlorocitric acid, bis-(-)-p-nitro-α-methylbenzylamine salt were treated with 13 ml (0.52 mol) of conc hydrochloric acid and evaporated to dryness. 1,2-Dimethoxyethane was added and the solution was evaporated to dryness. Ether was added to the residue, the mixture was stirred and the precipitate was collected to afford 29.2 g of (-)-p-nitro-α-methylbenzylamine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J VICENTE, I SAURALLAMAS… - JOURNAL OF …, 1995 - ROYAL SOC CHEMISTRY THOMAS …
Number of citations: 0

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